4-Methyl-3-oxopentanoic acid
Overview
Description
4-Methyl-3-oxopentanoic acid, also known as β-Ketoisocaproic acid, is a branched-chain keto acid with the molecular formula C6H10O3. It is an intermediate in the metabolism of leucine, an essential amino acid. This compound plays a significant role in various biochemical pathways and is involved in the synthesis of other important molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-methyl-3-hydroxypentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through the fermentation of leucine by specific strains of bacteria. The fermentation process involves the conversion of leucine to this compound via a series of enzymatic reactions. This method is advantageous due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce 4-methyl-3-oxopentanoate.
Reduction: Reduction of the keto group can yield 4-methyl-3-hydroxypentanoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: 4-Methyl-3-oxopentanoate.
Reduction: 4-Methyl-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-oxopentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in leucine metabolism and its impact on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopentanoic acid involves its role as an intermediate in the leucine metabolic pathway. It is converted to β-ketoisocaproyl-CoA, which then undergoes further enzymatic reactions to produce acetyl-CoA and acetoacetate. These products are essential for energy production and biosynthesis of various biomolecules. The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .
Comparison with Similar Compounds
4-Methyl-3-oxopentanoic acid is similar to other keto acids such as:
Levulinic acid (4-oxopentanoic acid): Both are keto acids, but levulinic acid lacks the methyl group at the fourth position.
3-Methyl-4-oxopentanoic acid: This compound has a similar structure but differs in the position of the methyl group.
4-Methyl-2-oxopentanoic acid: Another keto acid with a different position of the oxo group.
Uniqueness
The unique structural feature of this compound is the presence of both a methyl group and a keto group on the same carbon chain, which influences its reactivity and metabolic role .
Properties
IUPAC Name |
4-methyl-3-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLSKTZECNUVIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331463 | |
Record name | beta-Ketoisocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-76-0 | |
Record name | 4-Methyl-3-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5650-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-oxopentanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Ketoisocaproate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYL-3-OXOPENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWW4Q5U8HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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